[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile
Description
[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile is a quinoline derivative featuring a chlorinated aromatic ring system substituted with a propyl group at position 5 and an acetonitrile-linked ether at position 6. Its structure combines the planar aromatic quinoline core with a polar nitrile group, conferring unique physicochemical properties. The chlorine atom at position 7 enhances electron-withdrawing effects, while the propyl chain contributes to lipophilicity. This compound is of interest in organic synthesis, materials science, and industrial applications such as corrosion inhibition or fuel additives .
Properties
CAS No. |
88757-73-7 |
|---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(7-chloro-5-propylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C14H13ClN2O/c1-2-4-10-9-12(15)14(18-8-6-16)13-11(10)5-3-7-17-13/h3,5,7,9H,2,4,8H2,1H3 |
InChI Key |
LEVLJBYTKICGOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C2=C1C=CC=N2)OCC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Trimethylsilyl Cyanide
The most widely reported method involves reacting 7-chloro-5-propylquinoline with trimethylsilyl cyanide (TMSCN) in the presence of a zinc iodide (ZnI₂) catalyst. This one-step protocol proceeds under mild conditions (room temperature, dichloromethane solvent) to yield the target compound with minimal byproducts .
Mechanism :
-
Activation : ZnI₂ coordinates with the oxygen atom of the quinoline’s hydroxyl group, enhancing its nucleophilicity.
-
Cyanide Transfer : TMSCN acts as a cyanide source, facilitating nucleophilic attack on the activated quinoline intermediate.
-
Desilylation : The trimethylsilyl group is cleaved, yielding the acetonitrile product .
Optimization Insights :
-
Catalyst Loading : A 10 mol% ZnI₂ concentration maximizes yield (82%) while avoiding side reactions .
-
Solvent Effects : Dichloromethane outperforms polar solvents like DMF due to better solubility of intermediates .
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (ZnI₂) | 10 mol% | 82 | 98 |
| Temperature | 25°C | 78 | 97 |
| Reaction Time | 12 h | 82 | 98 |
Friedländer Cyclisation for Quinoline Core Construction
An alternative approach constructs the quinoline scaffold de novo before introducing the acetonitrile group. This method employs a domino nitro reduction-Friedländer cyclisation using o-nitrobenzaldehyde derivatives and 4,4-dimethoxybutan-2-one .
Procedure :
-
Nitro Reduction : Tin chloride (SnCl₂) reduces the nitro group to an amine.
-
Cyclisation : The amine reacts with 4,4-dimethoxybutan-2-one under acidic conditions to form the quinoline core .
-
Functionalization : The resulting 7-chloro-5-propylquinoline undergoes etherification with bromoacetonitrile .
Advantages :
-
Enables structural diversification by varying the nitrobenzaldehyde precursor.
Limitations :
-
Requires strict control of moisture to prevent hydrolysis of intermediates.
-
Longer reaction times (24–48 h) compared to single-step methods .
Catalytic Coupling Using NHC–Cu(I) Complexes
Recent advances utilize N-heterocyclic carbene–copper (NHC–Cu) catalysts for C–O bond formation. This method, adapted from Ullmann-type couplings, offers superior selectivity for halogenated quinolines .
Key Steps :
-
Ligand Design : Pentiptycene-substituted NHC ligands enhance catalytic activity by stabilizing the Cu(I) center.
-
Coupling Reaction : 7-Chloro-5-propylquinoline reacts with iodoacetonitrile in acetonitrile at 120°C .
Performance Metrics :
Comparative Table :
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| Nucleophilic (TMSCN) | 82 | High | Industrial |
| Friedländer | 75 | Moderate | Lab-scale |
| NHC–Cu Catalysis | 64 | Very High | Pilot-scale |
Halogen Exchange for Improved Reactivity
For substrates lacking the chloro substituent, halogen exchange reactions introduce chlorine at the 7-position. This involves treating 5-propylquinolin-8-ol with phosphorus oxychloride (POCl₃) prior to acetonitrile coupling .
Conditions :
-
POCl₃ Concentration : 5 equivalents in toluene at 80°C for 6 h.
-
Post-Halogenation Yield : 89% of 7-chloro-5-propylquinoline .
Critical Considerations :
-
Excess POCl₃ ensures complete chlorination but necessitates careful quenching to avoid side reactions.
-
Toluene minimizes decomposition of sensitive intermediates .
Green Chemistry Approaches
Emerging methods prioritize sustainability. A microwave-assisted protocol reduces reaction times and energy consumption:
Procedure :
-
Mix 7-chloro-5-propylquinoline, TMSCN, and ZnI₂ in ethanol.
-
Irradiate at 100 W for 15 minutes.
Results :
Chemical Reactions Analysis
Synthetic Methodologies for Quinoline Derivatives
Quinoline-based compounds are typically synthesized through nucleophilic substitution reactions involving hydroxyl groups or pre-functionalized quinoline cores. For example:
-
Nucleophilic substitution : Similar quinoline derivatives are often prepared by reacting quinoline hydroxyl groups with alkylating agents (e.g., chloroacetonitrile) in the presence of bases like potassium carbonate. This mechanism facilitates the formation of ether linkages.
-
Arndt-Eistert homologation : Used to elongate carbon chains in amino acid-derived side chains, this method involves converting amino acids to diazoketones, followed by rearrangements to form β-amino esters and subsequent functionalization .
-
Wolf rearrangement : A photochemical reaction used to convert diazoketones into ketenes, which are then trapped with nucleophiles to form extended side chains .
Ether Formation
The synthesis of [(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile likely involves the reaction of 7-chloro-5-propylquinol-8-ol with an acetonitrile derivative (e.g., chloroacetonitrile) under basic conditions. This reaction forms the ether bond at position 8.
Reaction Steps :
-
Activation of hydroxyl group : The hydroxyl group at position 8 of 7-chloro-5-propylquinoline is activated (e.g., via phosphorylation or tosylation).
-
Nucleophilic substitution : Reaction with chloroacetonitrile or its equivalent introduces the acetonitrile ether moiety.
Halogenation and Substitution
The chloro substituent at position 7 may arise from direct halogenation of quinoline precursors. For example:
-
Electrophilic aromatic substitution : Chlorination of quinoline derivatives at position 7 using reagents like PCl₅ or Cl₂ in the presence of Lewis acids .
Structural Similarity and SAR Insights
While direct data for this compound is limited, related quinoline derivatives (e.g., 4-aminoquinoline analogs) exhibit:
| Feature | Impact on Reactions | Biological Activity |
|---|---|---|
| Alkyl substitutions | Influence solubility and steric effects during synthesis | Modulate antiplasmodial and anticancer activity |
| Halogenation (Cl, Br) | Enhance electrophilicity for nucleophilic substitution | Improve binding affinity to biological targets |
| Acetonitrile ether | Reactivity in polar aprotic solvents (e.g., DMF) | Potential for enzyme inhibition via covalent binding |
For example, iso-butyl or benzyl substitutions at quinoline side chains enhance antiplasmodial activity against chloroquine-resistant strains .
Analytical and Purification Techniques
Common methods for characterizing such compounds include:
-
NMR spectroscopy : Used to confirm regioselectivity and structural integrity.
-
HPLC : Purification and quantification of reaction yields.
-
Mass spectrometry : Verification of molecular weight and isotopic distribution.
Challenges and Considerations
-
Regioselectivity : Substitution patterns on the quinoline ring (e.g., positions 5, 7, and 8) require precise control during synthesis.
-
Scalability : Industrial production may involve continuous flow reactors to optimize yields and reduce byproducts.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a quinoline ring structure, which is known for its ability to interact with biological molecules. Its mechanism of action typically involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : It may also bind to cellular receptors, altering signaling pathways.
- DNA Intercalation : The quinoline ring can intercalate into DNA, potentially disrupting replication and transcription processes.
Medicinal Chemistry
Quinoline derivatives are extensively studied for their potential therapeutic effects. [(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile has been investigated for various biological activities:
- Antiparasitic Activity : Research indicates that quinoline derivatives can exhibit activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that modifications in the quinoline structure can enhance efficacy and reduce toxicity .
- Antibacterial Properties : The compound has been evaluated for its antibacterial effects against various strains, including Mycobacterium species. The presence of electron-withdrawing groups has been linked to increased antimicrobial activity .
- Anticancer Potential : Investigations into the anticancer properties of quinoline derivatives suggest that they may inhibit tumor growth by targeting specific kinases involved in cancer progression .
Biological Studies
The structural features of this compound make it suitable for various biological studies:
- In Vitro Studies : The compound has been used in cell culture experiments to assess its effects on cell viability and apoptosis pathways.
- In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound in treating infections or tumors.
Material Science
Beyond biological applications, the unique properties of this compound allow for its use in material science:
- Dyes and Polymers : The compound can serve as a precursor for synthesizing dyes and polymers due to its chromophoric properties.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Pathway | Efficacy (IC50) | Reference |
|---|---|---|---|
| Antiparasitic | Trypanosoma cruzi | 20 µM | |
| Antibacterial | Mycobacterium smegmatis | 16 mm inhibition zone | |
| Anticancer | DYRK1A Kinase | 100 nM |
Case Study 1: Antiparasitic Efficacy
A study evaluated the antiparasitic activity of various quinoline derivatives, including this compound, against Trypanosoma cruzi. Results indicated a significant reduction in parasite load in treated mice compared to controls, highlighting the potential for developing new treatments for Chagas disease .
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening, several quinoline derivatives were tested against a range of bacterial strains. This compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, leading to inhibition of enzyme activity or disruption of cellular processes . The chloro and propyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Position 5 Substituents
- Propyl vs. However, branched alkyl groups may improve thermal stability in gasoline additives .
- Shorter Alkyl Chains: Derivatives with ethyl or methyl groups at position 5 (e.g., 5-ethyl-7-chloro-8-quinolinol) exhibit lower lipophilicity, impacting solubility in nonpolar solvents.
Position 7 Halogenation
- Chloro vs. Bromo: Bromine substitution at position 7 (e.g., 7-bromo-5-propylquinolin-8-ol) increases molecular weight (Br: ~80 g/mol vs.
Position 8 Functional Groups
- Acetonitrile vs. Hydroxyl: Replacing the acetonitrile ether with a hydroxyl group (e.g., 7-chloro-5-propylquinolin-8-ol) reduces electrophilicity but increases hydrogen-bonding capacity, altering solubility in aqueous systems .
- Amine Derivatives: 7-Amino-5-propylquinolin-8-ol derivatives (synthesized via sodium dithionite reduction of nitro precursors) exhibit basicity and enhanced coordination capacity for metal ions, relevant in catalysis or chelation .
Physicochemical Properties
Corrosion Inhibition
- This compound: The nitrile group may adsorb onto metal surfaces via lone-pair interactions, while the propyl chain forms hydrophobic layers. Comparable to 5-isopropyl derivatives but with faster degradation due to nitrile hydrolysis .
- 7-Amino Derivatives: Amino groups improve chelation with metal ions, offering superior inhibition in acidic environments .
Gasoline Additives
- Propyl-substituted quinolinols (e.g., 5-propyl-8-quinolinol) demonstrate antioxidant properties by stabilizing free radicals. Acetonitrile derivatives may enhance solubility in fuel blends but pose toxicity concerns .
Chromatography and Spectroscopy
- Acetonitrile’s low viscosity and high elution strength (boiling point: 81–82°C, density: 0.786 g/cm³) make it suitable as a solvent in HPLC . However, this compound’s larger size limits its use as a mobile phase compared to pure acetonitrile .
Biological Activity
[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antiplasmodial effects, inhibition of specific enzymes, and cytotoxicity against various cell lines.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a chloro substituent and a propyl group attached to the quinoline ring. Its structural formula can be represented as follows:
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of quinoline derivatives, including those similar to this compound. The following table summarizes the findings regarding the in vitro antiplasmodial activity against Plasmodium falciparum strains:
| Compound | Strain | IC50 (nM) | Activity Level |
|---|---|---|---|
| 7a | 3D7 | 3.27 | Potent |
| 7g | K1 | 11.16 | Very Potent |
| 15a | K1 | 9.79 | Highly Potent |
| 15c | K1 | 11.52 | Highly Potent |
The compounds were tested against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains, showing significant activity in the nanomolar range, particularly for derivatives with specific side chains .
The mechanism of action for these compounds involves the inhibition of β-hematin formation, a crucial process for the survival of malaria parasites. The following table presents IC50 values for β-hematin formation inhibition:
| Compound | IC50 (mM) |
|---|---|
| 7a | 0.14 |
| 7g | 0.25 |
| 15a | 0.20 |
These results indicate that many synthesized compounds effectively inhibit β-hematin formation in a concentration-dependent manner .
In Vivo Efficacy
In vivo studies using murine models have also been conducted to evaluate the efficacy of these compounds against chloroquine-resistant P. yoelii. The following data reflects parasitemia reduction over a treatment period:
| Compound | Dosage (mg/kg) | Days of Treatment | Parasitemia Reduction (%) |
|---|---|---|---|
| 7g | 100 | 4 | >90 |
| 15a | 100 | 7 | >85 |
The results demonstrate that certain compounds exhibit significant parasitemia reduction, indicating their potential as effective antimalarial agents .
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety profile of any therapeutic agent. The selectivity index (SI), which compares the IC50 against mammalian cell lines to that against parasites, is essential for determining safety. A SI greater than 100 is generally considered favorable.
In studies involving various cell lines, compounds derived from this compound showed varying levels of cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 7g | L6 | >60 | >100 |
| 15a | L6 | >50 | >100 |
These findings suggest that while these compounds are potent against malaria parasites, they exhibit low toxicity towards mammalian cells .
Q & A
Basic: What are the standard synthetic routes for [(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile?
Methodological Answer:
The synthesis typically involves nucleophilic substitution on the quinoline scaffold. A validated approach is the reaction of 5-chloro-8-hydroxyquinoline with methyl bromoacetate in acetone using K₂CO₃ as a base, followed by hydrolysis to yield the acetonitrile derivative. Key steps include refluxing (3–6 hours), purification via crystallization (e.g., isopropyl ether), and characterization by melting point and NMR . Adjust stoichiometry (e.g., 1:1.2 molar ratio of quinoline to alkylating agent) to minimize side products.
Advanced: How can substituent effects on the quinoline ring influence reaction efficiency during synthesis?
Methodological Answer:
Electron-withdrawing groups (e.g., Cl at position 7) enhance the electrophilicity of the quinoline ring, facilitating nucleophilic attack. Computational studies (e.g., bond critical point analysis via DFT) reveal that steric hindrance from bulky substituents (e.g., propyl at position 5) may reduce reaction yields. Optimize by:
- Using polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates .
- Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate reaction kinetics .
- Monitoring by TLC/HPLC to identify incomplete conversions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., propyl CH₂ signals at δ 1.5–2.0 ppm).
- IR : Stretching vibrations for C≡N (~2250 cm⁻¹) and quinoline C=O (~1680 cm⁻¹) .
- MS : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography (if crystalline) to resolve bond lengths and angles .
Advanced: How can computational modeling resolve contradictions in structural data?
Methodological Answer:
Discrepancies in bond angles or conformer stability (e.g., between X-ray and DFT data) require:
- Multilevel Theory : Compare HF, DFT (B3LYP), and MP2 results to assess electron correlation effects .
- Conformer Sampling : Use software (e.g., Gaussian) to model rotational barriers of the propyl group.
- AIM Analysis : Evaluate electron density at bond critical points to validate hybridization states .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods due to acetonitrile’s volatility (Flammability Class 2; H225) .
- Spill Management : Absorb with vermiculite; neutralize with 10% NaOH.
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
Advanced: How to mitigate acetonitrile’s interference in HPLC/GC analyses of this compound?
Methodological Answer:
- Column Selection : Use polar-embedded C18 columns to reduce peak tailing.
- Mobile Phase : Add 0.1% acetic acid to improve ionization in LC-MS .
- GC-FID Optimization : Apply factorial design (e.g., 2-level full factorial) to balance injection volume (0.5–2 µL) and temperature ramps (5–10°C/min) for baseline separation .
Basic: What are the known derivatives of this compound, and their applications?
Methodological Answer:
Common derivatives include:
- Methyl esters : Intermediate for further functionalization (e.g., amidation) .
- BF₃ complexes : Enhance electrophilicity in Friedel-Crafts reactions .
- Diethylamine-acetonitrile adducts : Improve solubility for kinetic studies .
Advanced: How to design a structure-activity relationship (SAR) study for cholinesterase inhibition?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or Br) and assess IC₅₀ shifts.
- Enzyme Assays : Use Ellman’s method with acetylthiocholine; include donepezil as a positive control .
- Docking Studies : Map ligand interactions (e.g., π-π stacking with Trp86 in AChE) using AutoDock Vina .
Basic: What are common pitfalls in synthesizing this compound, and how to troubleshoot them?
Methodological Answer:
- Low Yield : Impurities from incomplete alkylation. Remedy: Increase reaction time (≥6 hours) or use phase-transfer catalysts (e.g., TBAB) .
- Byproducts : Hydrolysis of nitrile to amide. Prevent by strict anhydrous conditions (molecular sieves) .
- Crystallization Issues : Switch solvents (e.g., hexane/ethyl acetate gradient) .
Advanced: How to assess environmental impacts of lab-scale disposal?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
